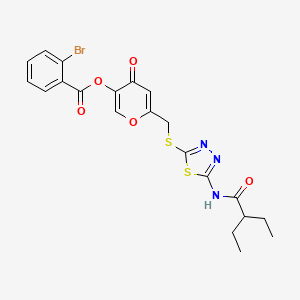
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate" is a complex organic molecule combining various functional groups, including thiadiazole, pyranone, and benzoate structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of multi-step reactions involving precise control of conditions such as temperature, pH, and solvent environment. Initial steps often include the creation of individual substructures, which are then coupled via intermediates such as activated esters or through nucleophilic substitution reactions.
Formation of 1,3,4-Thiadiazole Core: : This involves the reaction of hydrazine derivatives with carbon disulfide or thiosemicarbazide.
Esterification and Amidation: : Attaching the 2-bromobenzoate moiety via esterification and the 2-ethylbutanamido group via amidation under appropriate catalytic conditions.
Final Coupling: : The key step involves the coupling of the 1,3,4-thiadiazole derivative with the pyranone structure under anhydrous conditions using a suitable base.
Industrial Production Methods: In an industrial setting, these reactions are scaled up in batch or continuous flow reactors to ensure consistency and quality. Automation and stringent quality control protocols are critical in this process to manage yields and purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions particularly at the sulfur-containing thiadiazole moiety.
Reduction: : The ketone group in the pyranone can be targeted for reduction to the corresponding alcohol.
Substitution: : Halogenated benzoates can undergo nucleophilic substitution, especially in the presence of strong bases or nucleophiles.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkoxides, amines.
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of alcohols from ketones.
Substitution: : Replacement of halogen atoms with different functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
This compound is a versatile molecule with applications in various fields:
Chemistry: : Utilized as an intermediate for synthesizing more complex molecules.
Biology: : Potential use as a biochemical probe due to its unique structure.
Medicine: : Investigated for antimicrobial and anticancer properties.
Industry: : Used in developing new materials with specific electronic or optical properties.
Wirkmechanismus
The compound's activity, particularly its biochemical applications, stems from its ability to interact with biological macromolecules such as proteins and DNA. The thiadiazole and pyranone moieties contribute to its binding affinity and specificity, interfering with molecular pathways crucial for cell survival and proliferation.
Molecular Targets and Pathways:Enzymes: : Inhibition of key enzymes involved in cell metabolism.
DNA Intercalation: : Binding to DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate" stands out due to its multifunctional nature and potential broad-spectrum activity.
Similar Compounds:1,3,4-Thiadiazole derivatives: : Known for their antimicrobial and antiviral properties.
Pyranone-containing compounds: : Utilized for their anti-inflammatory and anticancer activities.
Halogenated benzoates: : Investigated for their role in developing pharmaceuticals and agrochemicals.
This complex structure opens up numerous avenues for future research and application development, making it a valuable asset in various scientific fields.
Eigenschaften
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-13-9-16(26)17(10-29-13)30-19(28)14-7-5-6-8-15(14)22/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFLYAAAFORIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2458614.png)
![4-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2458616.png)
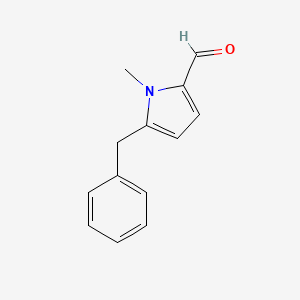
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2458619.png)
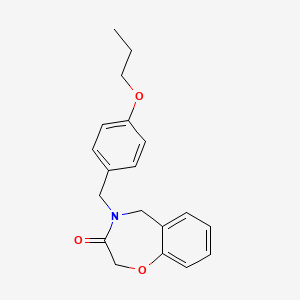
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)
![8-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458623.png)
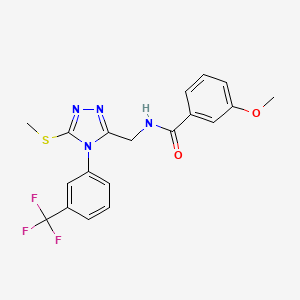
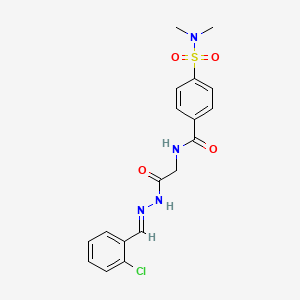
![2-(4-fluorophenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458630.png)
![Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2458631.png)
![ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2458633.png)
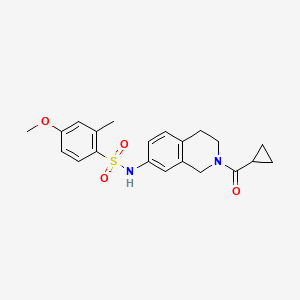
![cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458635.png)
